Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Description
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system. The benzyl group at position 3 and the ethyl ester at position 2 contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-13-8-12(13)10-16(14)9-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIRBQGQUNHTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC2CN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable precursor containing a benzyl group and an azabicyclohexane moiety. This reaction often requires the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materialsOptimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azabicyclohexane ring or the benzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzyl group or the azabicyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound’s unique structure makes it valuable for creating novel materials and catalysts
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclohexane core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. This interaction can lead to the inhibition or activation of target proteins, resulting in therapeutic effects .
Comparison with Similar Compounds
Research Findings and Data
Biological Activity
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound notable for its unique azabicyclohexane structure, which incorporates a nitrogen atom within its ring system. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug design.
- Molecular Formula : C₁₅H₁₉NO₂
- Molecular Weight : 245.32 g/mol
- CAS Number : 2112007-99-3
Synthesis
The synthesis of this compound often involves cyclopropanation reactions, typically utilizing 2,5-dihydropyrrole and ethyl diazoacetate, catalyzed by dirhodium(II) complexes. This method facilitates the formation of the bicyclic structure, allowing for further functionalization to yield the desired carboxylate derivative .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The azabicyclohexane core can mimic natural substrates, enabling the compound to modulate biological pathways, which may result in therapeutic effects .
Antitumor Activity
Recent studies have evaluated the antitumor properties of compounds related to the azabicyclo[3.1.0]hexane framework against various cancer cell lines. For instance, spiroadducts derived from this framework demonstrated significant cytotoxicity against human erythroleukemia (K562) cells, with IC50 values indicating promising antitumor potential .
| Compound | IC50 (μg/mL) | Cell Line Tested |
|---|---|---|
| Spiroadduct 4f | 5 ± 1 | K562 |
| Spiroadduct 6i | 12 ± 2 | K562 |
Neuroprotective Effects
Research has indicated that derivatives of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane may exhibit neuroprotective effects by inhibiting certain enzymes involved in neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease .
Case Studies
- Anticancer Activity : A study demonstrated that spiroadducts derived from azabicyclo[3.1.0]hexanes showed significant activity against K562 cells, highlighting the potential for these compounds in cancer therapy .
- Neuroprotection : Investigations into the neuroprotective properties of related compounds revealed that they could inhibit acetylcholinesterase activity, suggesting a mechanism for protecting neuronal integrity .
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines followed by Boc protection and esterification. For example, a two-step procedure includes:
Cyclopropanation : Reacting an N-Boc-protected dihydropyrrole with ethyl diazoacetate using dirhodium(II) catalysts (0.005 mol%) to control stereochemistry .
Deprotection and Functionalization : Removing the Boc group with HCl in dioxane, followed by benzylation under basic conditions .
Stereochemical purity is confirmed via chiral HPLC or X-ray crystallography, with yields optimized by adjusting solvent polarity (e.g., THF/water mixtures) and reaction temperatures .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) verify bicyclic framework and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 260.16) and fragmentation patterns .
- X-ray Diffraction : Resolves absolute stereochemistry and bond angles in crystalline forms .
- HPLC-PDA : Monitors purity (>98%) using reversed-phase C18 columns with acetonitrile/water gradients .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Sequential washes with NaHCO₃ (to remove acidic byproducts) and brine (to eliminate polar impurities) .
- Flash Chromatography : Silica gel columns eluted with 20–30% EtOAc/heptane for nonpolar impurities or 5% MeOH/DCM for polar residues .
- Recrystallization : Using hexane/EtOAc (4:1) to isolate high-purity crystals .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?
- Methodological Answer : Enantioselectivity is achieved via asymmetric cyclopropanation. Dirhodium(II) catalysts (e.g., Rh₂(S-PTTL)₄) induce >90% enantiomeric excess (ee) by stabilizing specific transition states . Chiral auxiliaries, such as Evans oxazolidinones, can also direct stereochemistry during benzylation . Monitoring ee requires chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .
Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance biological activity?
- Methodological Answer : Key modifications include:
- Benzyl Substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzyl ring improve dopamine transporter (DAT) inhibition (IC₅₀ < 50 nM vs. 120 nM for unsubstituted analogs) .
- Ester Hydrolysis : Replacing ethyl with methyl esters increases metabolic stability in vitro .
- Azabicyclo Core Fluorination : 3,3-Difluoro analogs show enhanced bioavailability (e.g., logP reduction from 2.8 to 2.1) .
SAR studies use radioligand binding assays (e.g., [³H]WIN 35,428 for DAT) and molecular docking (AutoDock Vina) to predict binding affinities .
Q. How can conflicting reports about its antiviral vs. antimycobacterial activities be resolved?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, bacterial strains). To resolve:
- Standardized Assays : Use identical MIC protocols (e.g., microdilution for Mycobacterium tuberculosis H37Rv) and viral load quantification methods (e.g., plaque reduction for HSV-1) .
- Target Profiling : Perform kinome-wide screening (Eurofins KinaseProfiler) to identify off-target effects .
- Metabolite Analysis : LC-MS/MS detects active metabolites that may contribute to divergent activities .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-DAT complexes over 100-ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Gaussian 16 calculates charge distribution in the azabicyclo core to optimize electrostatic interactions .
- Pharmacophore Modeling : Schrödinger Phase identifies critical hydrogen-bond acceptors and hydrophobic regions for DAT binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
